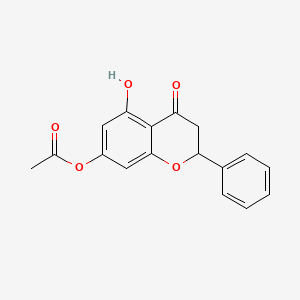
2,2'-(Propan-2-ylimino)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propan-2-ylimino)diacetic acid is an organic compound with the molecular formula C7H13NO4 It is a derivative of iminodiacetic acid, where the nitrogen atom is substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Propan-2-ylimino)diacetic acid typically involves the reaction of iminodiacetic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Iminodiacetic acid+Isopropylamine→2,2’-(Propan-2-ylimino)diacetic acid
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Propan-2-ylimino)diacetic acid may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Propan-2-ylimino)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2,2’-(Propan-2-ylimino)diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in biochemical assays and as a chelating agent.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2’-(Propan-2-ylimino)diacetic acid exerts its effects involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the molecule can coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and reactions, making the compound useful in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Iminodiacetic acid: The parent compound, which lacks the isopropyl substitution.
Nitrilotriacetic acid: Another chelating agent with a similar structure but with an additional carboxyl group.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a more complex structure.
Uniqueness: 2,2’-(Propan-2-ylimino)diacetic acid is unique due to its specific substitution pattern, which can influence its chelating properties and reactivity. The presence of the isopropyl group can affect the compound’s solubility, stability, and ability to form complexes with metal ions.
Propriétés
Numéro CAS |
5394-32-1 |
|---|---|
Formule moléculaire |
C7H13NO4 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-[carboxymethyl(propan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-5(2)8(3-6(9)10)4-7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
IWJJXDLQNGBAOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13383014.png)









![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B13383068.png)
![2-[(2Z)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B13383075.png)
![6-[[9-Acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B13383096.png)
